(-)-Nebivolol (-)-Nebivolol Nebivolol is a beta-1 adrenergic receptor antagonist with antihypertensive and vasodilatory activity. Nebivolol binds to and blocks the beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, nebivolol potentiates nitric oxide (NO), thereby relaxing vascular smooth muscle and exerting a vasodilatory effect.
Nebivolol is a beta-blocker and antihypertensive medication that has additional vasodilatory activity mediated by nitric oxide release. Nebivolol has yet to be linked to instances of clinically apparent liver injury.
(S,R,R,R)-nebivolol is a 2,2'-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol] that has (1R,1'R,2R,2'S)-configuration. It is a conjugate base of a (S,R,R,R)-nebivolol(1+). It is an enantiomer of a (R,S,S,S)-nebivolol.
Brand Name: Vulcanchem
CAS No.: 118457-14-0
VCID: VC0536914
InChI: InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m1/s1
SMILES: C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Molecular Formula: C22H25F2NO4
Molecular Weight: 405.4 g/mol

(-)-Nebivolol

CAS No.: 118457-14-0

Inhibitors

VCID: VC0536914

Molecular Formula: C22H25F2NO4

Molecular Weight: 405.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(-)-Nebivolol - 118457-14-0

CAS No. 118457-14-0
Product Name (-)-Nebivolol
Molecular Formula C22H25F2NO4
Molecular Weight 405.4 g/mol
IUPAC Name (1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Standard InChI InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m1/s1
Standard InChIKey KOHIRBRYDXPAMZ-JJTQDJFQSA-N
Isomeric SMILES C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
SMILES C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Canonical SMILES C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Appearance Solid powder
Description Nebivolol is a beta-1 adrenergic receptor antagonist with antihypertensive and vasodilatory activity. Nebivolol binds to and blocks the beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, nebivolol potentiates nitric oxide (NO), thereby relaxing vascular smooth muscle and exerting a vasodilatory effect.
Nebivolol is a beta-blocker and antihypertensive medication that has additional vasodilatory activity mediated by nitric oxide release. Nebivolol has yet to be linked to instances of clinically apparent liver injury.
(S,R,R,R)-nebivolol is a 2,2'-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol] that has (1R,1'R,2R,2'S)-configuration. It is a conjugate base of a (S,R,R,R)-nebivolol(1+). It is an enantiomer of a (R,S,S,S)-nebivolol.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 67555, R
alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol
Bystolic
Hydrochloride, Nebivolol
Lobivon
Nebilet
nebivolol
nebivolol hydrochloride
R 67555
R-67555
R67555
Silosta
Reference 1: Sander GE, Giles TD. Nebivolol and valsartan as a fixed-dose combination for the treatment of hypertension. Expert Opin Pharmacother. 2015 Apr;16(5):763-70. doi: 10.1517/14656566.2015.1020790. Review. PubMed PMID: 25747524.
2: Howlett JG. Nebivolol: vasodilator properties and evidence for relevance in treatment of cardiovascular disease. Can J Cardiol. 2014 May;30(5 Suppl):S29-37. doi: 10.1016/j.cjca.2014.03.003. Epub 2014 Mar 5. Review. PubMed PMID: 24750980.
3: Varagic J, Punzi H, Ferrario CM. Clinical utility of fixed-dose combinations in hypertension: evidence for the potential of nebivolol/valsartan. Integr Blood Press Control. 2014 Nov 26;7:61-70. doi: 10.2147/IBPC.S50954. eCollection 2014. Review. PubMed PMID: 25473311; PubMed Central PMCID: PMC4251532.
4: Patrascu N. Diastolic heart failure in hypertension: possible preventive benefits of nebivolol beyond lowering blood pressure. Maedica (Buchar). 2013 Sep;8(3):285-9. Review. PubMed PMID: 24371501; PubMed Central PMCID: PMC3869121.
5: DiNicolantonio JJ, Lavie CJ, Fares H, Menezes AR, O'Keefe JH. Meta-analysis of carvedilol versus beta 1 selective beta-blockers (atenolol, bisoprolol, metoprolol, and nebivolol). Am J Cardiol. 2013 Mar 1;111(5):765-9. doi: 10.1016/j.amjcard.2012.11.031. Epub 2013 Jan 4. Review. PubMed PMID: 23290925.
6: Toblli JE, DiGennaro F, Giani JF, Dominici FP. Nebivolol: impact on cardiac and endothelial function and clinical utility. Vasc Health Risk Manag. 2012;8:151-60. doi: 10.2147/VHRM.S20669. Epub 2012 Mar 13. Review. PubMed PMID: 22454559; PubMed Central PMCID: PMC3310359.
7: Gao Y, Vanhoutte PM. Nebivolol: an endothelium-friendly selective β1-adrenoceptor blocker. J Cardiovasc Pharmacol. 2012 Jan;59(1):16-21. doi: 10.1097/FJC.0b013e3182073e27. Review. PubMed PMID: 21283024.
8: Riva N, Lip GY. Nebivolol for the treatment of heart failure. Expert Opin Investig Drugs. 2011 Dec;20(12):1733-46. doi: 10.1517/13543784.2011.625011. Epub 2011 Oct 8. Review. PubMed PMID: 21980961.
9: Del Sindaco D, Tinti MD, Monzo L, Pulignano G. Clinical and economic aspects of the use of nebivolol in the treatment of elderly patients with heart failure. Clin Interv Aging. 2010 Dec 3;5:381-93. doi: 10.2147/CIA.S4482. Review. PubMed PMID: 21152240; PubMed Central PMCID: PMC2998246.
10: Giles TD. The role of vasodilating beta-blockers in patients with complicated hypertension: focus on nebivolol. Am J Med. 2010 Jul;123(7 Suppl 1):S16-20. doi: 10.1016/j.amjmed.2010.04.014. Review. PubMed PMID: 20609694.
11: Bakris GL, Basile JN, Giles TD, Taylor AA. The role of nitric oxide in improving endothelial function and cardiovascular health: focus on nebivolol. Am J Med. 2010 Jul;123(7 Suppl 1):S2-8. doi: 10.1016/j.amjmed.2010.04.012. Review. PubMed PMID: 20609695.
12: Gauthier C, Trochu JN. [Nebivolol: the first vasodilatory beta-blocker with a beta3-adrenergic agonist activity]. Ann Cardiol Angeiol (Paris). 2010 Jun;59(3):155-9. doi: 10.1016/j.ancard.2010.05.003. Review. French. PubMed PMID: 20620250.
13: Lipsic E, van Veldhuisen DJ. Nebivolol in chronic heart failure: current evidence and future perspectives. Expert Opin Pharmacother. 2010 Apr;11(6):983-92. doi: 10.1517/14656561003694650. Review. PubMed PMID: 20307222.
14: Münzel T, Gori T. Nebivolol: the somewhat-different beta-adrenergic receptor blocker. J Am Coll Cardiol. 2009 Oct 13;54(16):1491-9. doi: 10.1016/j.jacc.2009.05.066. Review. PubMed PMID: 19815121.
15: Dal Negro R. Pulmonary effects of nebivolol. Ther Adv Cardiovasc Dis. 2009 Aug;3(4):329-34. doi: 10.1177/1753944709339968. Review. PubMed PMID: 19638367.
16: Mason RP, Giles TD, Sowers JR. Evolving mechanisms of action of beta blockers: focus on nebivolol. J Cardiovasc Pharmacol. 2009 Aug;54(2):123-8. doi: 10.1097/FJC.0b013e3181ad207b. Review. PubMed PMID: 19528811.
17: Maffei A, Lembo G. Nitric oxide mechanisms of nebivolol. Ther Adv Cardiovasc Dis. 2009 Aug;3(4):317-27. doi: 10.1177/1753944709104496. Epub 2009 May 14. Review. PubMed PMID: 19443516.
18: Baldwin CM, Keam SJ. Nebivolol: in the treatment of hypertension in the US. Am J Cardiovasc Drugs. 2009;9(4):253-60. doi: 10.2165/1120274-000000000-00000. Review. PubMed PMID: 19655820.
19: Agabiti-Rosei E, Porteri E, Rizzoni D. Arterial stiffness, hypertension, and rational use of nebivolol. Vasc Health Risk Manag. 2009;5(1):353-60. Review. PubMed PMID: 19475771; PubMed Central PMCID: PMC2686253.
20: O'Malley P. Nebivolol: a new third-generation beta-blocker agent: implications for Clinical Nurse Specialist Practice. Clin Nurse Spec. 2008 May-Jun;22(3):126-8. doi: 10.1097/01.NUR.0000311691.85038.02. Review. PubMed PMID: 18438160.
PubChem Compound 189562
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator